molecular formula C9H11BClNO3 B1418379 (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid CAS No. 957120-49-9

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid

Cat. No.: B1418379
CAS No.: 957120-49-9
M. Wt: 227.45 g/mol
InChI Key: RDZMWYYVLMBINL-UHFFFAOYSA-N
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Safety and Hazards

“(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid” is classified as harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-chloro-5-nitrophenylboronic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions . The product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopy and chromatography, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . This reaction is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is unique due to the presence of the ethylcarbamoyl group, which can influence its reactivity and interactions in chemical reactions. This functional group can provide additional sites for hydrogen bonding and other interactions, potentially enhancing the compound’s utility in various applications .

Properties

IUPAC Name

[3-chloro-5-(ethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClNO3/c1-2-12-9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZMWYYVLMBINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656991
Record name [3-Chloro-5-(ethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-49-9
Record name B-[3-Chloro-5-[(ethylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-5-(ethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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